Comparative Potency Across KRAS Mutants: pan-KRAS-IN-2 vs. Pan KRas-IN-1
pan-KRAS-IN-2 demonstrates a distinct potency profile compared to the structurally distinct pan-inhibitor Pan KRas-IN-1. While both are broad-spectrum, pan-KRAS-IN-2 exhibits uniformly high potency (≤10 nM) across six major KRAS variants, but with a clear >1000-fold selectivity window against the G13D mutant. In contrast, Pan KRas-IN-1 shows more variable potency across the panel, with some variants like G12R (681 nM) being significantly less sensitive [1].
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 10 nM for KRAS WT, G12D, G12C, G12V, G12S, G12A, Q61H; IC50 > 10 µM for G13D |
| Comparator Or Baseline | Pan KRas-IN-1: IC50s of 9 nM (G12D), 11 nM (G12S), 6 nM (G12C), 12 nM (Q61H), 29 nM (G12V), 32 nM (WT), 681 nM (G12R), 23 nM (G13D) in pERK inhibition assays |
| Quantified Difference | pan-KRAS-IN-2 exhibits a >1000-fold selectivity window between G13D and other mutants, whereas Pan KRas-IN-1 retains nanomolar potency (23 nM) against G13D. pan-KRAS-IN-2 is ≥3-fold more potent than Pan KRas-IN-1 against the G12V mutant (≤10 nM vs. 29 nM). |
| Conditions | Biochemical binding assays (pan-KRAS-IN-2); Cellular pERK inhibition assays (Pan KRas-IN-1) |
Why This Matters
The pronounced >1000-fold selectivity window against G13D makes pan-KRAS-IN-2 a superior tool for experiments requiring a clear 'off-switch' for G13D mutant models, whereas Pan KRas-IN-1 would not provide this clean selectivity.
- [1] Aladdin Scientific. Pan KRas-IN-1 Technical Datasheet. View Source
